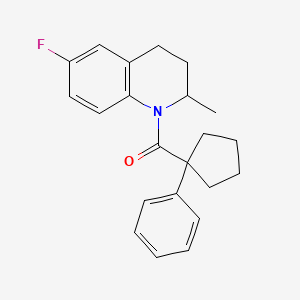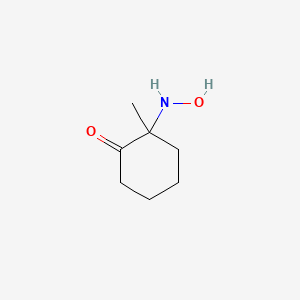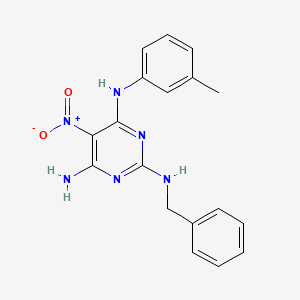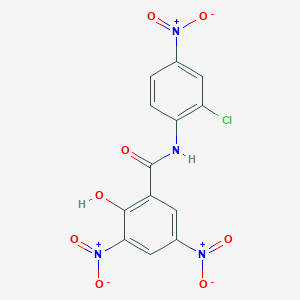
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-phenylcyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylcyclopentanecarbonyl group attached to a dihydroquinoline core
Méthodes De Préparation
The synthesis of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the fluorine, methyl, and phenylcyclopentanecarbonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Methyl Group: Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylcyclopentanecarbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired carbonyl bond.
Analyse Des Réactions Chimiques
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it a candidate for use in materials science and catalysis.
Mécanisme D'action
The mechanism of action of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-1,2,3,4-tetrahydroquinoline: This compound differs by the degree of hydrogenation of the quinoline core.
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-quinoline: This compound lacks the dihydro component, resulting in different chemical properties.
Propriétés
Formule moléculaire |
C22H24FNO |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C22H24FNO/c1-16-9-10-17-15-19(23)11-12-20(17)24(16)21(25)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16H,5-6,9-10,13-14H2,1H3 |
Clé InChI |
POLPGHNZUAZXSN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1C(=O)C3(CCCC3)C4=CC=CC=C4)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)

![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)

![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B15153080.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)

![4-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15153094.png)

![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)
![3-({[4-(Benzyloxy)phenyl]methyl}amino)adamantan-1-ol](/img/structure/B15153126.png)

